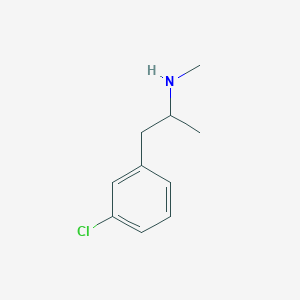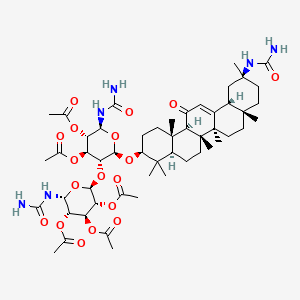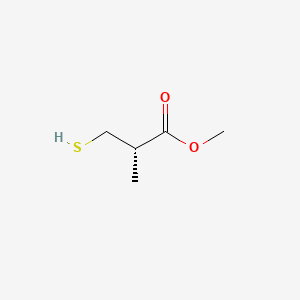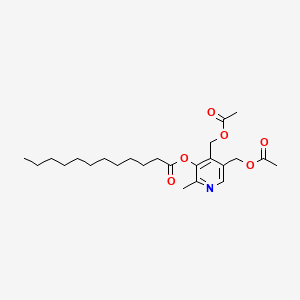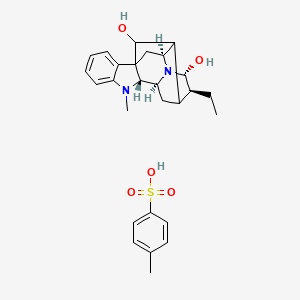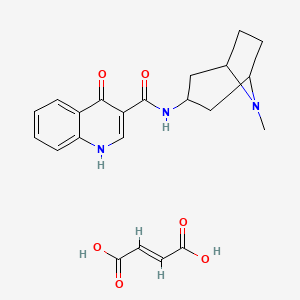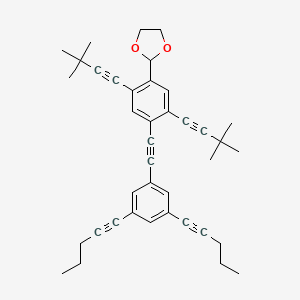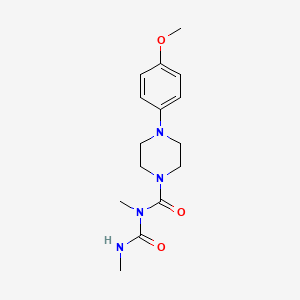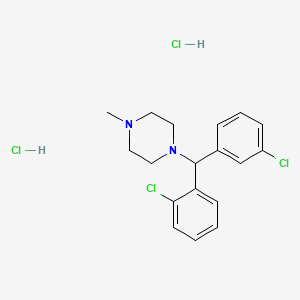
1-(2,3'-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a dichlorobenzhydryl group attached to a methylpiperazine moiety, forming a dihydrochloride salt. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride typically involves the following steps:
Formation of the Dichlorobenzhydryl Intermediate: This step involves the chlorination of benzhydryl chloride to introduce the dichloro substituents. The reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
N-Alkylation of Piperazine: The dichlorobenzhydryl intermediate is then reacted with 4-methylpiperazine. This N-alkylation reaction is typically performed in an organic solvent like dichloromethane, using a base such as sodium hydride to facilitate the reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of 1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large-scale chlorination reactors to produce the dichlorobenzhydryl intermediate.
Continuous Flow N-Alkylation: Employing continuous flow reactors for the N-alkylation step to enhance efficiency and yield.
Crystallization and Purification: The final product is crystallized and purified using industrial crystallizers and filtration systems to ensure high purity.
化学反応の分析
Types of Reactions
1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzhydryl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to remove the chlorine atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzhydryl alcohol and piperazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted benzhydryl derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dechlorinated benzhydryl derivatives.
科学的研究の応用
1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 1-(2,4’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride
- 1-(2,3’-Dichlorophenyl)-4-methylpiperazine dihydrochloride
- 1-(2,3’-Dichlorobenzyl)-4-methylpiperazine dihydrochloride
Uniqueness
1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride is unique due to its specific dichlorobenzhydryl substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
This detailed article provides a comprehensive overview of 1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
126517-37-1 |
|---|---|
分子式 |
C18H22Cl4N2 |
分子量 |
408.2 g/mol |
IUPAC名 |
1-[(2-chlorophenyl)-(3-chlorophenyl)methyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C18H20Cl2N2.2ClH/c1-21-9-11-22(12-10-21)18(14-5-4-6-15(19)13-14)16-7-2-3-8-17(16)20;;/h2-8,13,18H,9-12H2,1H3;2*1H |
InChIキー |
XZLSPTVVPLBRBO-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


